molecular formula C6H13NO2 B8814928 N-methylnorvaline hydrochloride

N-methylnorvaline hydrochloride

Cat. No.: B8814928
M. Wt: 131.17 g/mol
InChI Key: HCPKYUNZBPVCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylnorvaline hydrochloride is a synthetic amino acid derivative with a methyl group substitution on the nitrogen atom of norvaline (a branched-chain amino acid). It is structurally characterized by a five-carbon backbone with a terminal carboxylic acid group and a secondary amine due to the methyl substitution. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition, peptide synthesis, and metabolic pathway modulation. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(methylamino)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

HCPKYUNZBPVCHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylnorvaline hydrochloride can be synthesized through several methods. One common approach involves the reductive N-methylation of norvaline. This process typically uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . The reaction conditions often involve the use of catalysts and reductants to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source . This environmentally benign method uses hydrosilanes as reductants and can achieve high selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methylnorvaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methylnorvaline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-methylnorvaline hydrochloride can be compared to other similar compounds, such as norvaline, valine, and leucine. While these compounds share structural similarities, this compound’s unique methyl group distinguishes it from the others. This structural difference can lead to variations in reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methylnorvaline hydrochloride with other hydrochloride salts of modified amino acids and related pharmacological agents. Key parameters include molecular structure, solubility, stability, and analytical methodologies.

Structural Analogues

a) N-Methylnorvaline Dihydrochloride

  • Structural Difference : Contains two hydrochloride groups instead of one, increasing ionic strength and solubility in polar solvents.
  • Applications : Used interchangeably in peptide synthesis but requires pH adjustment due to higher acidity .

b) DL-Norvaline, 5-Mercapto-, Hydrochloride (CAS 144072-93-5)

  • Structural Difference : Incorporates a sulfhydryl (-SH) group on the fifth carbon, enabling disulfide bond formation in peptides.
  • Stability: Susceptible to oxidation, requiring inert storage conditions compared to this compound’s relative stability .

c) Prilocaine Hydrochloride

  • Functional Difference : A local anesthetic with an amide linkage instead of a secondary amine.
  • Analytical Methods : Both compounds are analyzed via RP-HPLC, but prilocaine requires stricter impurity profiling (e.g., detection of o-toluidine hydrochloride as a degradation product) .
Physicochemical and Analytical Comparisons
Parameter N-Methylnorvaline HCl DL-Norvaline, 5-Mercapto-, HCl Prilocaine HCl
Molecular Weight ~183.67 g/mol* 185.67 g/mol 220.31 g/mol
Solubility (Water) High (HCl salt) Moderate (oxidation-sensitive) High
HPLC Retention Time Not reported Not reported 8.2 min
Key Impurities Methylated byproducts Disulfide dimers o-Toluidine

*Calculated based on the molecular formula C₆H₁₃NO₂·HCl.

Stability and Methodological Considerations
  • Solution Stability: Unlike amitriptyline hydrochloride (stable for 24 hours in solution ), this compound’s stability under similar conditions remains unstudied.
  • Chromatographic Analysis: RP-HPLC methods validated for gabapentin and amitriptyline hydrochloride (Table 8 , Table 3 ) could be adapted for this compound, though column selection may vary due to polar functional groups.

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